BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Safety and Toxicity Profile of
Zeaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zeaxanthin

Cat. No.: B1683548

Introduction

Zeaxanthin is a nutritional carotenoid, specifically a xanthophyll, found abundantly in fruits and
vegetables. It is a structural isomer of lutein and is known for its presence in the macular region
of the human eye. Given its increasing use in dietary supplements, a thorough understanding
of its preclinical safety and toxicity profile is essential for researchers, scientists, and drug
development professionals. This guide summarizes the key findings from a comprehensive
range of regulatory toxicology studies, including acute, subchronic, chronic, genetic, and
developmental toxicity assessments.

Acute and Subchronic Toxicity

The acute and subchronic toxicity of zeaxanthin has been evaluated in multiple species,
consistently demonstrating a low order of toxicity.

Acute Toxicity

Acute toxicity studies establish the effects of a single high dose of a substance. In studies
conducted in both mice and rats, zeaxanthin exhibited a very low acute toxicity profile. No
mortalities were observed even at high doses, indicating a wide margin of safety.

Table 1: Acute Oral Toxicity of Zeaxanthin
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. Maximum Dose LD50 (Lethal Dose,
Species o Reference
Administered 50%)
Rat 4,000 mgl/kg bw > 4,000 mg/kg bw [1]
Rat 2,000 mg/kg bw > 2,000 mg/kg bw [2][3]

| Mouse | 8,000 mg/kg bw | > 8,000 mg/kg bw |[1] |

Subchronic Toxicity

Subchronic toxicity studies, typically lasting 90 days (13 weeks), are designed to assess the
adverse effects of repeated or continuous exposure to a substance. These studies have been
performed with synthetic zeaxanthin in beadlet formulations across several species.

The results consistently show no treatment-related adverse effects on clinical observations,
body weight, feed consumption, hematology, clinical chemistry, urinalysis, organ weights, or
histopathology at the tested doses.[2][3] The No-Observed-Adverse-Effect Level (NOAEL),
which is the highest dose at which no statistically or biologically significant adverse effects are
found, has been established from these studies.[2][3][4]

Table 2: Subchronic Oral Toxicity Studies of Zeaxanthin
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Species Duration

Mouse 13 weeks

Dosage
Levels
(mgl/kg
bwiday)

0, 250, 500,
1000

NOAEL

(mglkg
bwiday)

>1000

Key
T Reference
Findings

No

treatment-

related

adverse

effects or 11
histopathol
ogical

changes.

Rat (Wistar) 90 days

0, 4, 40, 400

400 (highest

dose tested)

No

toxicologically
significant

treatment- [2][3]
related

changes

observed.

Rat 13 weeks

Up to 1000

1000

No adverse
effects or (ISI6I7]
histopathologi

cal changes.

| Dog | 13 weeks | Over 400 | >400 | No adverse effects or histopathological changes. [[1][5][6]

[711

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA or chromosomal damage.

Zeaxanthin has been evaluated in a comprehensive battery of in vitro and in vivo tests and

has been found to be non-mutagenic and non-clastogenic.[1][6]

Table 3: Genotoxicity Studies of Zeaxanthin
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Assay Type Test System Doses Tested Result Reference
Bacterial
Reverse Salmonella . Non-

. . . Not specified . [2][3]
Mutation typhimurium mutagenic
(Ames Test)

| In vivo Micronucleus Assay | Mouse bone marrow cells | Up to 178 mg/kg (oral) | No increase
in micronuclei (non-clastogenic) |[1] |

Experimental Protocols for Genotoxicity

Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the potential of a substance
to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium.[8]
The assay is conducted both with and without a metabolic activation system (S9 mix) to
account for metabolites that may be mutagenic.[9] The test substance is plated with the
bacterial strains at various concentrations.[9] A positive result is indicated by a significant,
dose-dependent increase in the number of revertant colonies compared to a negative control.

[9]

In vivo Mouse Micronucleus Assay: This assay assesses chromosomal damage by detecting
micronuclei, which are small nuclei that form from chromosome fragments or whole
chromosomes left behind during cell division.[10] In a typical protocol, mice are administered
the test substance (e.g., zeaxanthin in a 10% beadlet formulation) orally at multiple dose
levels.[1] Bone marrow is harvested at specific time points after administration (e.g., 30 and 6
hours prior to sacrifice).[1] Polychromatic erythrocytes are then analyzed for the presence of
micronuclei. A lack of a significant increase in micronucleated cells indicates that the substance
does not induce chromosome breaks or mitotic nondisjunctions under the study conditions.[1]

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies are crucial for assessing the potential for
adverse effects on fertility, pregnancy, and fetal development.

Developmental Toxicity (Teratogenicity)
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Developmental toxicity studies in rats and rabbits have shown no evidence of embryotoxic or
teratogenic effects of zeaxanthin, even at high doses.[1] No signs of maternal toxicity or
treatment-related fetal malformations were observed.[1]

Table 4: Developmental Toxicity Studies of Zeaxanthin

Dosing Period  Dosage Levels
Species (Gestation (mglkg Key Findings Reference
Day) bwiday)

No evidence of
embryotoxic
or teratogenic

0, 250, 500, .

Rat 7 through 16 action. No [1]

1000 .
functional
abnormalities

in offspring.

| Rabbit | 7 through 19 | 0, 100, 200, 400 | No maternal toxicity, embryotoxicity, or teratogenicity
observed. |[1] |

Two-Generation Reproductive Toxicity

A two-generation study in rats was conducted to evaluate the effects of zeaxanthin on
reproductive performance and offspring development over two generations. The study
established a NOAEL of 150 mg/kg bw/day.[1][6] This value was used by the European Food
Safety Authority (EFSA) with a 200-fold safety factor to establish an Acceptable Daily Intake
(ADI).[1][6][7]

Experimental Protocol: Developmental Toxicity Study
(Rat)

e Animal Model: Pregnant female rats.

o Administration: Zeaxanthin (e.g., 10% beadlet formulation) is administered orally as a feed
admixture.
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» Dosing Period: The substance is given during the critical period of organogenesis, typically
from gestation day 7 through 16.[1]

e Groups: Multiple dose groups (e.g., 0, 250, 500, and 1000 mg/kg bw/day) and a control
group are used.[1]

e Endpoints:
o Maternal: Daily clinical observations, body weight, and food consumption are monitored.

o Fetal (Subgroup 1): A portion of the dams undergoes Caesarian section (e.g., on day 21 of
gestation).[1] Fetuses are examined for external, visceral, and skeletal abnormalities.

o Postnatal (Subgroup 2): Another portion of dams is allowed to deliver naturally.[1] The
pups (F1 generation) are observed for viability, growth, and functional development up to
lactation day 23.[1]

Chronic Toxicity

Long-term studies provide data on the effects of prolonged exposure. A 52-week chronic oral
study in Cynomolgus monkeys, primarily designed to assess accumulation in the eyes, showed
no adverse effects at doses of 0.2 and 20 mg/kg bw/day.[1][6][7]

Visualizations
Experimental Workflow: 90-Day Subchronic Oral Toxicity
Study
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Caption: Workflow for a typical 90-day subchronic oral toxicity study.
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Logical Diagram: Tiers of Preclinical Safety Assessment
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Caption: Logical tiers of preclinical safety studies for zeaxanthin.

Conclusion

The extensive body of preclinical research consistently supports the safety of zeaxanthin.
Acute toxicity studies indicate a very low potential for toxicity from a single high-dose exposure.
Subchronic and chronic studies across multiple species, including non-human primates, have
not identified any significant adverse effects, establishing high NOAELs. Furthermore, a
comprehensive battery of genotoxicity tests has shown that zeaxanthin is not mutagenic or
clastogenic. Developmental and reproductive toxicity studies have found no evidence of
teratogenicity or adverse effects on reproductive function. Collectively, these data provide a
robust safety profile for zeaxanthin, supporting its use in nutritional applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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